4-Isoxazolecarboxamide
Description
Overview of Isoxazole-Containing Heterocycles in Contemporary Medicinal Chemistry and Chemical Biology
Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, have garnered substantial attention in modern medicinal chemistry and chemical biology. rsc.orgnih.govrsc.org Their significance stems from their presence in a wide array of pharmacologically active compounds and their versatile role as a scaffold in drug discovery. nih.govmdpi.com The isoxazole (B147169) ring is an electron-rich aromatic structure, and the inherent weakness of the nitrogen-oxygen bond allows for various chemical transformations, including ring cleavage reactions, which further enhances its synthetic utility. nih.gov
The structural and electronic properties of the isoxazole nucleus make it a privileged pharmacophore, contributing to the biological activity of numerous therapeutic agents. nih.gov Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgrsc.orgresearchgate.net This has made them attractive candidates for the development of new drugs targeting a range of diseases, such as cancer, infections, and neurodegenerative disorders. rsc.orgresearchgate.net A number of FDA-approved drugs incorporate the isoxazole moiety, highlighting its clinical importance. rsc.org Examples include the anticonvulsant zonisamide, the antibiotic sulfamethoxazole, and the anti-inflammatory drug valdecoxib. nih.govnih.gov The continuous development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has facilitated the creation of diverse and complex isoxazole derivatives with enhanced bioactivity and selectivity. rsc.orgnih.govresearchgate.net
The Foundational Role of the Carboxamide Moiety in Modulating Biological Activity within Isoxazole Architectures
The combination of the isoxazole ring and the carboxamide linker has given rise to derivatives with a wide range of therapeutic properties. Isoxazole-carboxamides have been extensively investigated and have shown potent antimicrobial activity against bacteria, fungi, and protozoa by targeting essential microbial enzymes or cellular processes. kuey.net Furthermore, these derivatives have exhibited significant anticancer activity against various cancer cell lines, including melanoma, colon cancer, and hepatocellular carcinoma. nih.govwiley.com The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation. nih.gov Additionally, isoxazole-carboxamides have demonstrated anti-inflammatory and antiviral activities, further underscoring the versatility of this chemical scaffold. kuey.net The drug Leflunomide, which features an isoxazole carboxamide structure, is approved for the treatment of rheumatoid arthritis and has also shown antiproliferative effects against certain cancer cell lines. nih.gov
Articulation of the Research Significance and Unexplored Potential of 4-Isoxazolecarboxamide Derivatives
Within the broader class of isoxazole-carboxamides, derivatives bearing the carboxamide group at the 4-position of the isoxazole ring have emerged as a particularly promising area of research. These compounds have been the focus of targeted investigations, revealing unique biological activities and therapeutic potential.
One of the most significant findings is the identification of 3-aryl-4-isoxazolecarboxamides as novel and potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor. bohrium.comnih.govnih.gov Agonism of TGR5 is a potential therapeutic strategy for metabolic disorders, including type II diabetes, as it can enhance the secretion of glucagon-like peptide-1 (GLP-1). bohrium.comnih.gov Specific this compound derivatives have demonstrated the ability to improve GLP-1 secretion in vivo, highlighting their potential as small-molecule therapeutics for metabolic diseases. nih.govmedchemexpress.com
Furthermore, this compound derivatives have been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain. mdpi.com Studies have shown that certain derivatives can potently inhibit AMPA receptor activity, suggesting their potential as non-opioid analgesics for the management of chronic pain. mdpi.comd-nb.info The ability of these compounds to modulate the biophysical properties of AMPA receptors underscores their therapeutic promise in this area. mdpi.com The continued exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of new lead compounds for a variety of therapeutic targets. nih.govd-nb.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXGTUBZXXKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isoxazolecarboxamide Derivatives
Strategies for Isoxazole (B147169) Ring Formation in the Context of 4-Carboxamide Substitution
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in many pharmaceuticals. Several methods have been developed for its synthesis, with the 1,3-dipolar cycloaddition being the most prominent.
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is a powerful and widely used method for the synthesis of isoxazoles and isoxazolines, respectively. wikipedia.orgresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, allows for the direct formation of the isoxazole ring with a high degree of control over substitution patterns. wikipedia.org
The reaction of nitrile oxides with activated acetylenic esters and amides provides a direct route to isoxazole-4-carboxylates and isoxazole-4-carboxamides. Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation with reagents like chloramine-T or N-chlorosuccinimide, or from hydroximoyl chlorides upon treatment with a base. maynoothuniversity.ienih.gov The acetylenic esters and amides act as the dipolarophile in the cycloaddition.
The general scheme for this reaction is as follows:
In situ generation of nitrile oxide: R-CH=NOH (Aldoxime) + Oxidant → [R-C≡N⁺-O⁻] (Nitrile Oxide)
Cycloaddition with an acetylenic ester/amide: [R-C≡N⁺-O⁻] + R'C≡CCO-Y → 3-R-4-(COY)-5-R'-isoxazole (where Y = OR'' or NR''R''')
This methodology is advantageous due to the ready availability of starting materials and the generally mild reaction conditions. The reaction can be performed to produce 3,4,5-trisubstituted isoxazoles, which are important structural motifs in numerous bioactive compounds. nih.gov For instance, the reaction of nitrile oxides with β-ketoesters or β-ketoamides in water under mild basic conditions has been reported to yield 3,4,5-trisubstituted isoxazoles. nih.gov
A study on the synthesis of 3-(1-aminoalkyl)isoxazole-4-carboxylic acids utilized the cycloaddition of protected α-aminonitrile oxides with enaminoester dipolarophiles to construct the isoxazole core. researchgate.net
| Dipole (Nitrile Oxide Precursor) | Dipolarophile | Product | Reference |
| Protected α-aminoaldoxime | Enaminoester | Protected 3-(1-aminoalkyl)isoxazole-4-carboxylate | researchgate.net |
| Arylaldoxime | β-ketoester | 3-Aryl-4-ester-5-alkyl-isoxazole | nih.gov |
| Alkylaldoxime | β-ketoamide | 3-Alkyl-4-carboxamido-5-alkyl-isoxazole | nih.gov |
Application of 1,3-Dipolar Cycloaddition Reactions to Construct Isoxazole Scaffolds
Investigations into Regioselectivity and Enantioselectivity in Cycloaddition Processesmdpi.com
The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect of isoxazole synthesis. In many cases, the reaction proceeds with high regioselectivity, leading predominantly to one regioisomer. rsc.orgnih.gov For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles. rsc.org However, the formation of 3,4-disubstituted isoxazoles can be challenging under conventional thermal conditions. mdpi.com
Recent research has focused on controlling the regioselectivity of these cycloadditions. For instance, the use of a ruthenium catalyst has been shown to completely reverse the inherent polarity of nitrile oxides, leading to the formation of 4-heterosubstituted isoxazoles from reactions with electron-rich alkynes. acs.org Intramolecular nitrile oxide cycloaddition (INOC) can also enforce a 3,4-substitution pattern due to the geometric constraints of the tether connecting the nitrile oxide and the alkyne. mdpi.com
Enantioselective synthesis of isoxazole-containing compounds has also been an area of active investigation. rsc.org While direct enantioselective 1,3-dipolar cycloadditions to form 4-carboxamidoisoxazoles are not extensively documented in the provided context, the development of catalytic asymmetric methods for related cycloadditions suggests the feasibility of such approaches. For example, squaramide-catalyzed cascade reactions involving isoxazole synthons have been used to produce complex spirooxindole tetrahydroquinolines with high enantioselectivity. rsc.org
| Catalyst/Method | Reactants | Major Product Regioisomer | Key Finding | Reference |
| Ruthenium catalyst | Nitrile oxide + Electron-rich alkyne | 4-Heterosubstituted isoxazole | Reversal of regioselectivity compared to thermal reaction. | acs.org |
| Intramolecular Cycloaddition | Tethered alkyne and nitrile oxide precursor | 3,4-Disubstituted isoxazole | Geometric constraints dictate regioselectivity. | mdpi.com |
| Thermal Cycloaddition | Nitrile oxide + Terminal alkyne | 3,5-Disubstituted isoxazole | Generally observed regioselectivity. | rsc.org |
Exploration of Alternative Cyclization and Ring-Closing Approaches
Besides the 1,3-dipolar cycloaddition, other methods have been developed for the synthesis of the isoxazole ring. These alternative approaches can offer different substitution patterns or be more suitable for specific substrates.
One such method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This reaction, often induced by reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), provides a route to 3,5-disubstituted 4-halo-isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org The resulting 4-halo-isoxazoles can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents at the 4-position. nih.gov
Another approach involves the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold salts such as AuCl₃. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org
| Method | Starting Material | Reagent/Catalyst | Product | Reference |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂ | 3,5-Disubstituted 4-halo-isoxazole | organic-chemistry.orgnih.gov |
| Cycloisomerization | α,β-Acetylenic oxime | AuCl₃ | Substituted isoxazole | organic-chemistry.org |
Methodologies for Carboxamide Bond Formation at the 4-Position of the Isoxazole Ring
The final step in the synthesis of 4-isoxazolecarboxamides is the formation of the amide bond. This is typically achieved through the coupling of an isoxazole-4-carboxylic acid with a suitable amine.
The amidation of isoxazole-4-carboxylic acids is a common and reliable method for the synthesis of 4-isoxazolecarboxamides. This transformation generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling reagents, widely used in peptide synthesis, are employed for this purpose. peptide.com
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govpeptide.comnih.gov These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and improve reaction rates. nih.govpeptide.comnih.gov
Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com
The synthesis of a series of phenyl-isoxazole-carboxamide derivatives was achieved through the coupling reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using EDC and DMAP in dichloromethane (B109758). nih.gov Similarly, new amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and evaluated for their immunological activity. nih.gov The application of 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural amino acid in solid-phase peptide synthesis has also been explored, demonstrating its successful coupling to a resin-bound peptide. nih.govnih.gov
| Isoxazole-4-carboxylic Acid | Amine | Coupling Reagent(s) | Product | Reference |
| 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | Phenyl-isoxazole-carboxamide derivatives | nih.gov |
| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-(trifluoromethoxy)aniline | EDC, DMAP | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | nih.gov |
| 5-Amino-3-methylisoxazole-4-carboxylic acid | Various amines | Not specified | Amides of 5-amino-3-methylisoxazole-4-carboxylic acid | nih.gov |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Resin-bound peptide | Various coupling conditions | α/β-Mixed peptides | nih.gov |
Amidation and Peptide Coupling Reactions of Isoxazole-4-Carboxylic Acids
Utilization of Carbodiimide-Based Activating Agents (e.g., EDC/DMAP)
Carbodiimide-mediated coupling reactions are a cornerstone of amide synthesis. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid group, facilitating nucleophilic attack by an amine. nih.govresearchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate. researchgate.net The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), significantly accelerates the reaction. nih.govnih.gov DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion intermediate, which is then readily attacked by the amine. nih.govnih.gov This method is effective for a range of substrates, including electron-deficient amines, and often provides good to excellent yields. nih.gov
The general procedure involves dissolving the isoxazole-4-carboxylic acid in a suitable solvent like dichloromethane (DCM), followed by the addition of EDC and a catalytic amount of DMAP. nih.govnih.gov After a short period of activation, the corresponding amine or aniline derivative is added to the reaction mixture. nih.govnih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov
Table 1: Examples of EDC/DMAP Mediated Synthesis of 4-Isoxazolecarboxamide Derivatives
| Isoxazole-4-Carboxylic Acid Precursor | Amine/Aniline Derivative | Product | Yield (%) |
|---|---|---|---|
| 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | 3-methyl-4-phenyl-isoxazole-carboxamide derivatives | Not Specified |
| 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-(methylthio)phenylamine | 3-(2,6-dichlorophenyl)-5-methyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | Not Specified |
Data compiled from multiple sources. nih.govnih.gov
Condensation with Diverse Amine and Aniline Derivatives
The direct condensation of carboxylic acids with amines is a straightforward approach to amide synthesis, though it can be challenging due to the formation of unreactive carboxylate salts. libretexts.org However, various methods have been developed to facilitate this transformation. One common strategy involves heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide. libretexts.org
More sophisticated methods utilize condensing agents to promote the reaction under milder conditions. researchgate.netd-nb.info For instance, titanium tetrachloride (TiCl4) has been employed as a condensing agent for the direct coupling of carboxylic acids and amines. d-nb.info Other protocols involve the in situ activation of the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC), which forms a good leaving group that is subsequently displaced by the amine. libretexts.org
Synthesis of Key Precursor Molecules for this compound Derivatives
The synthesis of this compound derivatives relies on the availability of key precursor molecules, namely substituted isoxazole-4-carboxylic acids and isoxazole hydrazide intermediates.
Preparation and Functionalization of 3-Substituted Isoxazole-4-Carboxylic Acids
The synthesis of 3-substituted isoxazole-4-carboxylic acids often begins with the construction of the isoxazole ring. nbinno.com A common method involves the cycloaddition of nitrile oxides with β-keto esters. Another approach is the domino isoxazole-isoxazole isomerization, where Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. nih.govresearchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acids.
Functionalization of the isoxazole ring can be achieved through various reactions. For example, 4-iodoisoxazoles can be prepared by iodination and subsequently used in cross-coupling reactions to introduce diverse substituents at the 4-position. beilstein-journals.orgnih.gov
Synthesis and Derivatization of Isoxazole Hydrazide Intermediates
Isoxazole hydrazides are valuable intermediates that can be further derivatized to a wide range of this compound analogues. The synthesis of these hydrazides typically involves the reaction of an isoxazole-4-carboxylic acid ester with hydrazine (B178648) hydrate.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing isoxazole hydrazides. nih.gov This technique offers several advantages, including shorter reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.gov The resulting isoxazole hydrazides can then be reacted with various electrophiles to introduce diverse functionalities.
Principles and Applications of Sustainable (Green) Chemistry in the Synthesis of Isoxazolecarboxamides
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and enhance safety. nih.govjddhs.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. bohrium.comunibo.it
In the context of isoxazolecarboxamide synthesis, green chemistry approaches include:
Water-mediated reactions: Utilizing water as a solvent avoids the use of volatile organic compounds (VOCs). bohrium.com
Microwave-assisted synthesis: This technique reduces reaction times and energy consumption, often leading to higher yields and cleaner reactions. bohrium.comeurekaselect.comresearchgate.net
Ultrasonic irradiation: Sonochemistry can enhance reaction rates and efficiency, often under milder conditions and with reduced solvent volumes. nih.govpreprints.org
Multicomponent reactions: These reactions combine multiple starting materials in a single step, improving atom economy and reducing waste. nih.govpreprints.org
These sustainable methods offer promising alternatives to traditional synthetic routes, aligning with the growing demand for environmentally responsible chemical processes in the pharmaceutical industry. nih.gov
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Isoxazole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often rely on toxic and volatile organic solvents. bohrium.com | Emphasize the use of water, bio-based solvents, or solvent-free conditions. jddhs.combohrium.com |
| Energy | Typically require prolonged heating. nih.gov | Utilize energy-efficient techniques like microwave and ultrasound irradiation. eurekaselect.comnih.gov |
| Reaction Time | Can be lengthy. nih.gov | Significantly shorter reaction times. bohrium.com |
| Waste | Can generate significant chemical waste. nih.gov | Focus on atom economy and waste reduction through methods like multicomponent reactions. nih.govnih.gov |
| Safety | May involve hazardous reagents and conditions. bohrium.com | Prioritize the use of safer chemicals and milder reaction conditions. jddhs.com |
Advanced Spectroscopic and Structural Elucidation of 4 Isoxazolecarboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-isoxazolecarboxamide derivatives, offering insights into the connectivity and spatial arrangement of atoms.
Comprehensive Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of substituents on the isoxazole (B147169) and carboxamide moieties.
For instance, in a series of 5-methyl-3-phenyl-N-substituted isoxazole-4-carboxamides, the amide proton (NH) typically appears as a singlet in the downfield region, often between δ 10.40 and 10.78 ppm. The protons on the aromatic rings exhibit complex multiplets in the range of δ 7.0 to 8.2 ppm, with their specific shifts and coupling constants being dependent on the substitution pattern. The methyl group protons on the isoxazole ring generally resonate as a singlet around δ 2.6 ppm. nih.gov
The proton at the C-4 position of the isoxazole ring is particularly sensitive to the electronic nature of substituents on an adjacent phenyl ring. For example, in a series of 3-methyl-5-phenylisoxazole derivatives, electron-donating groups like -OCH₃ and -CH₃ cause an upfield shift of the C-4 proton, while electron-withdrawing groups like -Cl lead to a downfield shift. researchgate.net
Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Key Proton Chemical Shifts (δ, ppm) |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 10.78 (s, 1H, NH), 8.14 (s, 1H, Ar-H), 7.83–7.50 (m, 8H, Ar-H), 2.63 (s, 3H, –CH₃) |
| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | DMSO-d₆ | 10.40 (s, 1H, NH), 7.72-6.85 (m, 11H, Ar-H), 3.76 (s, 3H, –OCH₃), 2.59 (s, 3H, –CH₃) |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 10.66 (s, 1H, NH), 7.76–7.37 (m, 9H, Ar-H), 2.60 (s, 3H, –CH₃) |
| N-(2-chloro-5-methoxyphenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 9.20 (s, 1H, NH), 7.88–7.14 (m, 7H, Ar-H), 3.79 (s, 3H, –OCH₃), 3.64 (s, 3H, –OCH₃), 2.67 (s, 3H, –CH₃) |
Data compiled from a study on novel isoxazole–carboxamide derivatives. nih.gov
Detailed Carbon-¹³C NMR Analysis
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment.
The carbonyl carbon of the carboxamide group is a key diagnostic signal, typically resonating in the downfield region between δ 160 and 173 ppm. nih.gov The carbons of the isoxazole ring also show characteristic chemical shifts, with C-3 and C-5 generally appearing between δ 150 and 170 ppm, while C-4 is found further upfield. nih.govbeilstein-journals.org For example, in one study, the isoxazole ring carbons for a derivative were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org
Substituent effects are also evident in ¹³C NMR spectra. For instance, the chemical shifts of the aromatic carbons vary depending on the nature and position of the substituents. nih.gov The carbon of the methyl group attached to the isoxazole ring typically appears at approximately δ 12 ppm. nih.gov
Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Key Carbon Chemical Shifts (δ, ppm) |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 170.88 (C=O), 160.91, 160.78, 139.82, 130.61, 130.58, 130.14, 129.33, 128.39, 128.29, 123.77, 120.89, 120.88, 116.28, 116.25, 113.40, 12.46 (–CH₃) |
| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | DMSO-d₆ | 170.21 (C=O), 160.64, 160.15, 154.51, 151.67, 144.43, 133.63, 130.56, 129.31, 128.57, 128.19, 125.79, 121.86, 121.61, 121.53, 117.03, 113.84, 113.79, 56.08 (–OCH₃), 12.36 (–CH₃) |
| N-(2-chloro-5-methoxyphenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 172.41, 160.65, 148.57, 144.75, 130.68, 129.39, 128.86, 128.30, 126.58, 116.74, 113.78, 112.79, 107.94, 56.99, 56.94, 12.83 |
Data sourced from research on the synthesis of novel isoxazole–carboxamide derivatives. nih.gov
Application of Multinuclear NMR (e.g., ¹⁹F, ¹⁵N) for Heteroatom Characterization
When heteroatoms such as fluorine or nitrogen are present in this compound derivatives, multinuclear NMR techniques like ¹⁹F and ¹⁵N NMR provide direct information about their chemical environments.
¹⁹F NMR is particularly useful for fluorinated derivatives. For example, in 3-phenyl-5-(4-(trifluoromethyl)phenyl)isoxazole, the trifluoromethyl group exhibits a sharp singlet at δ -62.9 ppm. rsc.orgbeilstein-journals.org In 5-(4-fluorophenyl)-3-phenylisoxazole, the fluorine atom on the phenyl ring appears as a triplet of triplets at δ -109.5 ppm. rsc.org
¹⁵N NMR offers insights into the nitrogen atoms of the isoxazole ring and the carboxamide group. In one study of a methyl 5-(N-Boc-piperidin-1-yl)-1,2-oxazole-4-carboxylate, the nitrogen of the piperidine ring resonated at δ -294.6 ppm, while the isoxazole nitrogen appeared at δ -3.1 ppm. beilstein-journals.org Advanced techniques like ¹H,¹⁵N-HMBC can reveal long-range correlations between protons and nitrogen atoms, aiding in the definitive structural assignment. beilstein-journals.org For instance, a correlation between the isoxazole methine proton and the isoxazole nitrogen can confirm the ring structure. beilstein-journals.org
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
A prominent and characteristic absorption band in the IR spectra of these compounds is the amide carbonyl (C=O) stretching vibration, which typically appears in the range of 1640-1685 cm⁻¹. nih.govrsc.org For example, in a series of synthesized isoxazole-carboxamide derivatives, this peak was consistently observed between 1659.55 cm⁻¹ and 1680.73 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic environment and hydrogen bonding.
Other significant IR absorption bands include:
N-H stretching: Associated with the amide group, usually observed in the region of 3100-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. rjpbcs.com
C=N stretching: From the isoxazole ring, often seen in the 1500-1650 cm⁻¹ region.
N-O stretching: Characteristic of the isoxazole ring, appearing around 1153 cm⁻¹. rjpbcs.com
C-O stretching: Also associated with the isoxazole ring, observed near 1068 cm⁻¹. rjpbcs.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amide N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Amide C=O | Stretching | 1640 - 1685 |
| Isoxazole C=N | Stretching | 1500 - 1650 |
| Isoxazole N-O | Stretching | ~1150 |
| Isoxazole C-O | Stretching | ~1070 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized this compound derivatives. nih.gov
In electrospray ionization (ESI) mode, these compounds typically form protonated molecules [M+H]⁺. The measured mass-to-charge ratio (m/z) can then be compared to the calculated exact mass for the proposed molecular formula. For example, for 5-methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (C₁₈H₁₃F₃N₂O₂), the calculated [M+H]⁺ is 347.0995, and the experimentally found value was 347.1007, confirming the elemental composition. nih.gov Similarly, for N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (C₂₄H₂₀N₂O₄), the calculated [M+H]⁺ was 401.1497, and the found value was 401.1501. nih.gov
The fragmentation patterns observed in the mass spectra can also provide valuable structural information. Common fragmentation pathways for related isoxazole structures involve cleavage of the isoxazole ring and fragmentation of the side chains. researchgate.net
Table 4: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₂ | 347.0995 | 347.1007 |
| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₂₄H₂₀N₂O₄ | 401.1497 | 401.1501 |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0958 | 363.0957 |
| 3-phenyl-5-(4-(trifluoromethyl)phenyl)isoxazole | C₁₆H₁₁F₃NO | 290.0787 | 290.0779 |
| 4-(3-phenylisoxazol-5-yl)benzonitrile | C₁₆H₁₀FN₂O | 265.0772 | 265.0772 |
Data compiled from various studies on isoxazole derivatives. nih.govrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the characterization of this compound derivatives. This method is particularly effective as it minimizes fragmentation, allowing for the clear determination of the molecular ion, typically as a protonated species [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which serve to confirm the elemental composition of newly synthesized compounds.
In the analysis of a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, HRMS analyses were performed using an ESI positive ionization technique [ESI(+)] with a time-of-flight (TOF) mass spectrometer. This approach consistently allowed for the verification of the target structures by comparing the experimentally observed mass of the protonated molecule with the calculated exact mass. For instance, in the characterization of N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide, the calculated mass for the [M+H]⁺ ion was 373.0894, while the experimentally determined mass was found to be 373.0955, confirming the compound's identity.
The precision of ESI-HRMS is further demonstrated in the analysis of other analogues. The data consistently show a strong correlation between the calculated and found masses, providing unambiguous confirmation of their molecular formulas. This level of accuracy is indispensable for distinguishing between compounds with similar nominal masses and for validating the success of complex synthetic pathways.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | C₁₉H₁₇ClN₂O₄ | 373.0894 | 373.0955 | researchgate.net |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4–carboxamide | C₁₈H₁₃F₃N₂O₂ | 347.0951 | 347.1007 | researchgate.net |
| N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | C₂₄H₂₀N₂O₄ | 401.1496 | 401.1501 | researchgate.net |
| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4–carboxamide | C₁₈H₁₆N₂O₂S | 325.1005 | 325.1008 | researchgate.net |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4–carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0951 | 363.0957 | researchgate.net |
Single Crystal X-ray Diffraction for Definitive Absolute Structure Determination
Single crystal X-ray diffraction is an unparalleled technique for the definitive determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and stereochemistry. While crystallographic data for complex this compound derivatives can be challenging to obtain, analysis of their immediate precursors, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides foundational insights into the core isoxazole structure.
The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid has been determined, revealing key structural features of the isoxazole scaffold. In this compound, the phenyl and isoxazole rings are not coplanar, forming a significant dihedral angle of 56.64 (8)°. nih.govresearchgate.net The carboxylic acid group, however, lies nearly in the same plane as the isoxazole ring. nih.govresearchgate.net In the solid state, the molecules form head-to-head dimers through O—H⋯O hydrogen bonds between the carboxylic acid moieties. nih.govresearchgate.net
Similarly, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been elucidated. nih.gov This analysis provides further confirmation of the geometry of the substituted isoxazole ring system. nih.gov Such studies are fundamental for understanding the spatial arrangement of substituents on the isoxazole core, which is critical for structure-activity relationship (SAR) studies and the rational design of new derivatives. The crystallographic parameters obtained from these analyses provide a precise geometric model of the isoxazole framework.
| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govresearchgate.net | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |
| Molecular Weight | 203.19 | 231.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.953 (4) | 9.750 (8) |
| b (Å) | 5.981 (2) | 14.589 (13) |
| c (Å) | 14.142 (5) | 9.397 (8) |
| β (°) | 105.548 (6) | 116.872 (13) |
| Volume (ų) | 974.0 (6) | 1192.3 (18) |
| Z | 4 | 4 |
Investigations into the Biological Activity and Mechanistic Insights of 4 Isoxazolecarboxamide Derivatives Non Clinical Focus
Modulation of Ionotropic Glutamate (B1630785) Receptors
Derivatives of 4-isoxazolecarboxamide have emerged as significant modulators of ionotropic glutamate receptors, with research particularly focused on their potential as non-opioid analgesics. mdpi.comnih.govnih.gov The overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key factor in amplifying excitatory neurotransmission, which can lead to central sensitization and the prolongation of pain perception. nih.gov These derivatives are being investigated for their ability to selectively modulate AMPA receptor kinetics, potentially counteracting this pathological process while preserving normal synaptic function. nih.gov
Electrophysiological studies, particularly using the whole-cell patch clamp technique, have been instrumental in elucidating the neuromodulatory effects of this compound derivatives on AMPA receptor activity. mdpi.comnih.govresearchgate.net These investigations have provided detailed insights into how these compounds inhibit receptor function and alter their kinetic properties.
Studies have demonstrated that certain this compound derivatives are potent inhibitors of AMPA receptor activity. mdpi.comnih.gov In one study involving twelve derivatives labeled CIC-1 to CIC-12, the compounds CIC-1 and CIC-2 were identified as particularly effective inhibitors. mdpi.comnih.govresearchgate.net They produced a substantial 8-fold and 7.8-fold reduction, respectively, in the peak current amplitudes of AMPA receptors. mdpi.comnih.govnih.gov
Another series of fluorophenyl-isoxazole-carboxamide (ISX) derivatives also showed significant inhibitory effects. huji.ac.ilnih.govresearchgate.net Among these, ISX-11 was the most potent, with IC₅₀ values of 4.4 µM on GluA2 subunits and 4.62 µM on GluA2/3 subunits. huji.ac.ilnih.govresearchgate.net Similarly, derivative ISX-8 exhibited strong inhibition with IC₅₀ values of 4.6 µM and 4.79 µM on the same receptor subtypes, respectively. huji.ac.ilnih.govresearchgate.net
| Compound | Effect on Peak Current | IC₅₀ (µM) - GluA2 | IC₅₀ (µM) - GluA2/3 | Source |
|---|---|---|---|---|
| CIC-1 | 8-fold reduction | Not Reported | Not Reported | mdpi.comnih.gov |
| CIC-2 | 7.8-fold reduction | Not Reported | Not Reported | mdpi.comnih.gov |
| ISX-11 | Significant reduction (p < 0.001) | 4.4 | 4.62 | huji.ac.ilnih.gov |
| ISX-8 | Significant reduction (p < 0.001) | 4.6 | 4.79 | huji.ac.ilnih.gov |
Beyond simply inhibiting current, this compound derivatives profoundly alter the biophysical gating properties of AMPA receptors, including their deactivation and desensitization kinetics. mdpi.comnih.gov
Deactivation , the process of the receptor channel closing after the removal of glutamate, was significantly slowed by certain derivatives. mdpi.comnih.gov CIC-1 and CIC-2 increased the deactivation time constant (τ_deac) by approximately 4-fold in both GluA2 and GluA2/3 receptors. mdpi.comnih.gov For instance, in GluA2 receptors, the τ_deac was prolonged from a control value of 2.1 ms (B15284909) to 8.3 ms with the application of CIC-1. mdpi.com In contrast, derivatives ISX-11 and ISX-8 were found to significantly increase deactivation rates by 2.5- and 2-fold, respectively. huji.ac.ilnih.govresearchgate.net
Desensitization , a state where the receptor remains bound to glutamate but the channel closes, was also modulated. mdpi.com Several CIC derivatives, including CIC-1, CIC-2, and CIC-3, significantly accelerated desensitization. mdpi.com Conversely, the potent inhibitory compounds ISX-11 and ISX-8 were found to decrease desensitization rates by a similar magnitude to their effects on deactivation. huji.ac.ilnih.gov
| Compound | Effect on Deactivation | Effect on Desensitization | Source |
|---|---|---|---|
| CIC-1 | Profoundly slowed (~4-fold increase in τ_deac) | Accelerated | mdpi.comnih.gov |
| CIC-2 | Profoundly slowed (~4-fold increase in τ_deac) | Accelerated | mdpi.comnih.gov |
| ISX-11 | Increased rate by 2.5-fold | Decreased rate by ~2.5-fold | huji.ac.ilnih.gov |
| ISX-8 | Increased rate by 2-fold | Decreased rate by ~2-fold | huji.ac.ilnih.gov |
Research has investigated whether these compounds differentially affect AMPA receptors with varying subunit compositions, such as homomeric GluA2 receptors and heteromeric GluA2/3 receptors. mdpi.comhuji.ac.il The studies on both the CIC and ISX series of derivatives consistently tested their effects on cells expressing either GluA2 or GluA2/3 subunits. mdpi.comhuji.ac.ilresearchgate.netresearchgate.net The findings indicate that the potent inhibitory and kinetic modulatory effects of compounds like CIC-1, CIC-2, ISX-8, and ISX-11 were observed in both GluA2 and GluA2/3 receptor subtypes. mdpi.comhuji.ac.il This suggests that these compounds may target conserved regulatory mechanisms common to both homomeric and heteromeric receptor assemblies. mdpi.com
The modulation of AMPA receptors by this compound derivatives represents a significant area of research in the search for non-opioid analgesics. mdpi.comnih.govnih.gov The rationale for this approach is based on the critical role that AMPA receptors, particularly Ca²⁺-permeable subtypes in the spinal dorsal horn, play in nociceptive transmission and inflammatory pain. mdpi.comnih.govresearchgate.net By inhibiting AMPA receptor activity and modulating their kinetics, these compounds may reduce the central sensitization associated with chronic pain. nih.gov Studies have confirmed that certain isoxazole (B147169) carboxamide derivatives mediate their analgesic effects through a non-opioid receptor pathway. nih.gov This therapeutic strategy is part of a broader effort to develop novel pain management treatments that avoid the risks associated with traditional opioid medications. scienceopen.comdntb.gov.ua
Electrophysiological Studies on α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors
Anticancer Activity Studies (In Vitro and Cellular Mechanistic Approaches)
In addition to their neuromodulatory properties, this compound derivatives have been investigated for their potential as anticancer agents. nih.govnajah.edu In vitro studies have demonstrated that these compounds can exhibit moderate to potent antiproliferative and cytotoxic activity against a variety of human cancer cell lines. nih.govnajah.edu
One study evaluated a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives (compounds 2a-2f) against seven different cancer cell lines. nih.gov The results showed a broad spectrum of activity. nih.gov Compound 2e was particularly potent against the B16-F1 melanoma cell line, with an IC₅₀ of 0.079 µM, a value close to that of the standard anticancer drug Doxorubicin (IC₅₀ = 0.056 µM). nih.gov Compound 2a also showed broad activity against B16-F1, Colo205, HepG2, and HeLa cell lines. nih.gov
Another investigation of chloro-fluorophenyl-isoxazole carboxamide derivatives found moderate to potent cytotoxic activity. najah.edu Compound 2b was highly effective against the HeLa cervical cancer cell line, with an IC₅₀ value of 0.11 µg/ml, which was more potent than Doxorubicin in that assay. najah.edu Furthermore, compound 2c was the most active against the MCF-7 breast cancer cell line, with an IC₅₀ of 1.59 µg/ml. najah.edu
| Compound | Cancer Cell Line | Reported IC₅₀ | Source |
|---|---|---|---|
| 2a | HeLa (Cervical) | 7.55 µM | nih.gov |
| 2b | HeLa (Cervical) | 0.11 µg/ml | najah.edu |
| 2c | MCF-7 (Breast) | 1.59 µg/ml | najah.edu |
| 2e | B16-F1 (Melanoma) | 0.079 µM | nih.gov |
| 2a | Hep3B (Hepatocellular Carcinoma) | 2.774 µg/ml | najah.edu |
| 2b | Hep3B (Hepatocellular Carcinoma) | 3.621 µg/ml | najah.edu |
Assessment of Antiproliferative Effects on Diverse Cancer Cell Lines
Derivatives of this compound have been the subject of numerous non-clinical investigations to determine their potential as antiproliferative agents. These studies have utilized a variety of human cancer cell lines to assess the cytotoxic activity of these compounds. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, has been a key metric in these evaluations.
A study involving a series of novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives demonstrated a range of antiproliferative activities against several cancer cell lines. For instance, one compound, designated as 2a, exhibited broad-spectrum activity with IC50 values of 7.55 µM against B16-F1 (melanoma), 40.85 µM against Colo205 (colon adenocarcinoma), and activity against HepG2 (hepatocellular carcinoma) and HeLa (cervical adenocarcinoma) cells. nih.gov Another compound from this series, 2e, was found to be particularly potent against the B16-F1 cell line, with an IC50 value of 0.079 µM. nih.gov
Further research on chloro-fluorophenyl-isoxazole carboxamide derivatives revealed potent cytotoxic activity. One derivative, compound 2b, showed a remarkably low IC50 value of 0.11 µg/ml against the HeLa cell line. The same study found that compounds 2a and 2b had significant antiproliferative effects on the Hep3B (hepatocellular carcinoma) cell line, with IC50 values of 2.774 µg/ml and 3.621 µg/ml, respectively. najah.edu Additionally, compound 2c from this series was most active against the MCF-7 (breast adenocarcinoma) cell line, with an IC50 of 1.59 µg/ml. najah.edu
Another investigation into a series of isoxazole-carboxamide derivatives reported that compounds 2d and 2e were the most active against Hep3B cells, with IC50 values around 23 μg/ml. researchgate.net Compound 2d also displayed the highest activity against HeLa cells, with an IC50 of 15.48 μg/ml, while compound 2a was the most effective against MCF-7 cells with an IC50 of 39.80 μg/ml. researchgate.net
The table below summarizes the antiproliferative activities of selected this compound derivatives against various cancer cell lines as reported in the literature.
| Compound ID | B16-F1 (µM) | Colo205 (µM) | HepG2 (µM) | HeLa (µM) | Hep3B (µM) | MCF-7 (µM) | Reference |
| 2a | 7.55 | 40.85 | - | Active | 2.774 (µg/ml) | - | nih.gov, najah.edu |
| 2b | - | - | - | 0.11 (µg/ml) | 3.621 (µg/ml) | - | najah.edu |
| 2c | - | - | - | - | - | 1.59 (µg/ml) | najah.edu |
| 2d | - | - | - | 15.48 | ~23 | - | researchgate.net |
| 2e | 0.079 | - | - | - | ~23 | - | nih.gov, researchgate.net |
| NKH1 | - | - | - | 0.303 (µg/ml) | 2.683 (µg/ml) | - | espublisher.com |
| 2f | - | - | 34.64 (µg/ml) | - | 5.76 (µg/ml) | - | najah.edu |
Note: Some values are reported in µg/ml as per the source.
Elucidation of Mechanisms Inducing Cell Cycle Arrest and Apoptosis
Investigations into the mechanisms of action of this compound derivatives have revealed their capacity to induce cell cycle arrest and apoptosis in cancer cells. For instance, research on a series of fluorophenyl-isoxazole-carboxamide derivatives demonstrated that compound 2f induced cell cycle arrest in the G2-M phase in 6.73% of the total Hep3B cells. najah.edu Furthermore, compounds 2b and 2f were observed to decrease the rate of necrosis in Hep3B cells by four-fold, concurrently promoting a shift towards apoptosis. najah.edu
In a separate study, isoxazole derivatives were shown to induce significant levels of apoptosis in U251-MG and the TMZ-resistant T98G glioblastoma cell lines. researchgate.net The pro-apoptotic effects of these compounds underscore a key mechanism through which they exert their antiproliferative activity. The induction of apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells.
While not exclusively focused on 4-isoxazolecarboxamides, research on the broader class of isoxazole-containing compounds provides further mechanistic insights. For example, Leflunomide, a drug featuring an isoxazole ring, has been shown to induce cell cycle arrest at the S phase in bladder cancer cell lines. nih.gov This suggests that the isoxazole scaffold may play a role in the modulation of cell cycle progression.
Analysis of Modulation of Cancer Biomarker Secretion
The impact of this compound derivatives on the secretion of cancer biomarkers has been a subject of scientific inquiry, particularly in the context of hepatocellular carcinoma. Alpha-fetoprotein (AFP) is a well-established biomarker for this type of cancer. researchgate.netnih.gov
A study focusing on fluorophenyl-isoxazole-carboxamide derivatives investigated their effect on AFP secretion from Hep3B cells. The findings indicated that compound 2f significantly reduced the secretion of AFP to 168.33 ng/mL, a substantial decrease from the 1116.67 ng/mL secreted by untreated cells. najah.edu Another compound from the same series, 2d, also lowered AFP secretion to approximately 598.33 ng/mL. najah.edu These results suggest that certain this compound derivatives can modulate the production and release of this key cancer biomarker.
Investigation of Molecular Target Interactions within Cancer Cells
The molecular targets of this compound derivatives within cancer cells have been an area of active research, with a particular focus on their interaction with tubulin. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. The colchicine (B1669291) binding site on tubulin is a known target for anticancer agents that disrupt microtubule dynamics. nih.goviese.edu
Research has suggested that some isoxazole-carboxamide derivatives may exert their antiproliferative effects by interacting with this specific site. A study found that two isoxazole-carboxamide compounds, 2b and 2e, exhibited a comparable interaction pattern to that of colchicine within the tubulin-colchicine-binding pocket. researchgate.net This mimicry of colchicine's binding suggests a potential mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies have further supported the high affinity of certain isoxazole-carboxamide derivatives for the colchicine binding site of tubulin. nih.gov
Application of 3D Spheroid Models for Studying Tumor-Stromal Interaction
To better replicate the complex in vivo tumor microenvironment, researchers have utilized three-dimensional (3D) spheroid models. These models are instrumental in studying the interactions between tumor cells and the surrounding stromal cells, which play a crucial role in cancer progression and drug resistance. researchgate.net
The application of these advanced models has been extended to the evaluation of this compound derivatives. In one such study, a 3D multicellular tumor spheroid model was employed to assess the effects of the isoxazole-carboxamide derivative, MYM4. The results demonstrated that this compound effectively hampered the spheroid formation capacity of both Hep3B and HeLa cancer cells. researchgate.net This indicates that MYM4 can disrupt the organization and growth of cancer cells in a more physiologically relevant context, highlighting the utility of 3D models in preclinical cancer research.
Anti-inflammatory Properties
Profiling of Cyclooxygenase (COX) Inhibition
In addition to their antiproliferative effects, this compound derivatives have been investigated for their anti-inflammatory properties, specifically their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a common strategy for anti-inflammatory drugs.
A study on novel isoxazole-carboxamide derivatives revealed that several of these compounds exhibited potent inhibitory activities against both COX-1 and COX-2. researchgate.net For example, the compound MYM1 was found to be a highly potent inhibitor of COX-1 with an IC50 value of 4.1 nM. researchgate.net Another compound, MYM4, demonstrated a low IC50 value against COX-2 and a selectivity index of approximately 4. researchgate.net
Another investigation into chloro-fluorophenyl-isoxazole carboxamide derivatives found that compound 2b was the most potent inhibitor of the COX-1 enzyme, with an IC50 of 0.391 μg/ml. najah.edu Compound 2a from the same series showed a good selectivity ratio of 1.44 for COX-2 over COX-1. najah.edu
The table below provides a summary of the COX inhibitory activity of selected this compound derivatives.
| Compound ID | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| MYM1 | 4.1 nM | - | - | researchgate.net |
| MYM4 | - | Low | ~4 | researchgate.net |
| 2a | - | - | 1.44 | najah.edu |
| 2b | 0.391 µg/ml | - | - | najah.edu |
Regulation of Inflammatory Mediator Production (e.g., Tumor Necrosis Factor Alpha, TNFα)
Research into this compound derivatives has revealed their potential to modulate the production of key inflammatory mediators. Specifically, certain derivatives have been shown to influence the output of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in the inflammatory response.
One study investigated a series of 5-amino-3-methylisoxazole (B44965) derivatives and found that they affected the production of TNFα in human whole blood cultures stimulated with lipopolysaccharide (LPS). nih.gov For example, the compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, referred to as MM3, was found to lower LPS-induced TNFα production. nih.gov Similarly, another derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), also demonstrated an inhibitory effect on TNFα production. nih.gov These findings suggest that the isoxazole scaffold can be a valuable template for developing modulators of inflammatory cytokine production.
Antimicrobial Activity Investigations (In Vitro Studies)
The antimicrobial properties of this compound derivatives have been a significant area of investigation, with numerous studies exploring their efficacy against a range of bacterial and fungal pathogens. scholarsresearchlibrary.comresearchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)
Derivatives of this compound have demonstrated varied and sometimes significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comijrrjournal.com In one study, a series of isoxazole carboxamide derivatives were synthesized and tested against several bacterial strains. scholarsresearchlibrary.com The results showed that compounds with electron-withdrawing groups, such as halogens, tended to have higher activity. scholarsresearchlibrary.com
For instance, specific derivatives showed notable potency against Staphylococcus aureus and Escherichia coli. scholarsresearchlibrary.comresearchgate.net One study highlighted a hybrid compound, 7b, which demonstrated remarkable activity against an E. coli strain, with an inhibition zone comparable to standard antibiotics like cefotaxime (B1668864) and imipenem. mdpi.com Another investigation found that an isoxazole derivative, PUB9, was particularly effective against S. aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other related compounds tested. nih.gov The compound also showed efficacy against P. aeruginosa biofilm. nih.gov
The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. nih.gov Studies have shown that isoxazoles substituted with a thiophenyl group display significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov Furthermore, some isoxazole-containing sulfanilamides have been identified as promising agents with a broad spectrum of action, particularly against multidrug-resistant strains of E. coli and S. aureus. bioorganica.com.uaresearcher.life
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Finding |
| Isoxazole carboxamides with electron-withdrawing groups | Staphylococcus aureus | Potent activity observed. scholarsresearchlibrary.com |
| Isoxazole carboxamides with electron-withdrawing groups | Escherichia coli | Potent activity observed. scholarsresearchlibrary.com |
| Hybrid Compound 7b | Escherichia coli | Inhibition zone (36.4 ± 1.07 mm) comparable to cefotaxime and imipenem. mdpi.com |
| Hybrid Compound 7b | Pseudomonas aeruginosa | Moderate inhibition zone (11.25 ± 1.02 mm). mdpi.com |
| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | MIC >1000x lower than other tested derivatives. nih.gov |
| PUB9 | Pseudomonas aeruginosa | Biofilm reduction of over 90%. nih.gov |
| Isoxazoles with thiophenyl moiety | E. coli, S. aureus, P. aeruginosa | Significant activity reported. nih.gov |
Antifungal Efficacy Against Clinically Relevant Fungal Strains (e.g., Candida albicans, Alternaria alternata, Botrytis cinerea)
The antifungal potential of this compound derivatives has been well-documented. scholarsresearchlibrary.commdpi.comnih.gov Several studies have reported their efficacy against clinically relevant fungi, including Candida albicans, and plant pathogenic fungi such as Alternaria alternata and Botrytis cinerea. researchgate.netmerckmillipore.com
A novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. mdpi.comnih.gov Two compounds, designated PUB14 and PUB17, showed selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds were also noted for their ability to eradicate biofilms formed by Candida. mdpi.comnih.gov The minimal inhibitory concentration for these compounds was not specified, but their selective action and anti-biofilm capabilities mark them as promising candidates for further investigation. mdpi.comnih.gov Another study reported that certain 3-substituted isoxazolecarboxamides demonstrated high fungicidal activities against Alternaria alternata and Botrytis cinerea. researchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity/Finding |
| PUB14 | Candida albicans | Selective antifungal and anti-biofilm activity. mdpi.comnih.gov |
| PUB17 | Candida albicans | Selective antifungal and anti-biofilm activity. mdpi.comnih.gov |
| 3-substituted isoxazolecarboxamides | Alternaria alternata | High fungicidal activity reported. researchgate.net |
| 3-substituted isoxazolecarboxamides | Botrytis cinerea | High fungicidal activity reported. researchgate.net |
Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Bacterial Elastase, Carbapenemase, or Fungal Cyp51)
The molecular mechanisms underlying the antimicrobial effects of this compound derivatives are an active area of research. One of the primary proposed mechanisms for antifungal activity is the inhibition of lanosterol-14α-demethylase, also known as Cyp51. nih.govacs.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Azole-based drugs, including those with an isoxazole ring, are known to target Cyp51. nih.gov The nitrogen atom of the azole ring coordinates with the heme iron in the enzyme's active site, disrupting its function and leading to fungal cell death. acs.org
In the realm of antibacterial action, while specific inhibition of elastase by 4-isoxazolecarboxamides is not extensively detailed, some isoxazol-5(2H)-one derivatives have been identified as potent, reversible competitive inhibitors of human neutrophil elastase (HNE). researchgate.net Although HNE is a human enzyme, this finding suggests the potential for the isoxazole scaffold to inhibit structurally similar bacterial enzymes. The development of carbapenemase inhibitors is a critical strategy to combat antibiotic resistance, and while some isoxazole-containing compounds have been incorporated into carbapenem (B1253116) structures, their direct role as carbapenemase inhibitors is still an emerging area of study. nih.govnih.govmdpi.com
Immunomodulatory Effects
Beyond their direct antimicrobial and anti-inflammatory actions, certain this compound derivatives have been shown to exert immunomodulatory effects, influencing the behavior of key immune cells.
Inhibition and Stimulation of Peripheral Blood Mononuclear Cell (PBMC) Proliferation
The effects of this compound derivatives on the proliferation of Peripheral Blood Mononuclear Cells (PBMCs) can be either inhibitory or stimulatory, depending on the specific chemical structure of the compound.
In one study, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of PBMCs. nih.gov Another compound, MM3 (5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), also demonstrated the ability to lower the PHA-induced proliferation of these cells. nih.gov Conversely, a different isoxazole derivative was shown to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. nih.gov These contrasting effects highlight the nuanced structure-activity relationships that govern the immunomodulatory properties of this class of compounds.
Effects on Two-Way Mixed Lymphocyte Reaction (MLR)
The immunomodulatory properties of this compound derivatives have been evaluated through their effects on lymphocyte proliferation, a key aspect of the mixed lymphocyte reaction (MLR). The MLR is an in vitro assay that mimics the initial phase of allograft rejection by measuring the proliferation of lymphocytes from one donor in response to lymphocytes from a genetically different donor.
Studies on derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its related compounds, 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), have demonstrated regulatory activity in lymphocyte proliferation tests. nih.gov Specifically, the parent hydrazide compound was found to have a predominantly stimulatory effect on both spontaneous and mitogen-induced lymphocyte proliferation in cells from young and old mice. nih.gov In contrast, the 01K and 06K derivatives exhibited primarily inhibitory activity on lymphocyte proliferation. nih.gov These findings suggest that the this compound scaffold can be modified to either enhance or suppress lymphocyte responses, indicating its potential as a modulator of cellular immunity. The investigated hydrazide was shown to modulate the percentage and absolute numbers of T and B lymphocytes in the thymus and peripheral lymphatic organs. nih.gov
Analysis of Intracellular Signaling Pathway Modulation (e.g., Fas, Caspase 8 expression)
The immunomodulatory effects of this compound derivatives are linked to their ability to influence intracellular signaling pathways. The differential effects on lymphocyte proliferation observed with certain derivatives have been associated with their distinct impacts on the expression of signaling proteins. nih.gov
Activation of the Fas (CD95) receptor by its ligand typically initiates a signaling cascade that leads to apoptosis, or programmed cell death, through the recruitment and activation of caspase-8. nih.gov This pathway is crucial for immune homeostasis. Research into 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives has shown a connection between their immunomodulatory actions and their influence on the expression of key signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov While direct modulation of Fas and caspase-8 expression was not the primary focus of the available studies, the observed inhibitory effects of compounds 01K and 06K on lymphocyte proliferation suggest a potential interaction with pathways governing cell survival and apoptosis. nih.gov The broader family of isoxazole derivatives has been noted for its immunoregulatory properties, which can include both immunosuppressive and immunostimulatory effects. semanticscholar.org
Herbicidal Activity and Proposed Mechanism of Action
Evaluation of Pre-Emergent and Post-Emergent Bioactivity
A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides has demonstrated significant herbicidal activity against both broadleaf and narrowleaf weeds. acs.org Greenhouse and field studies have confirmed that these compounds are effective in the grams-per-hectare range. acs.org Their bioactivity is notable in both pre-emergent applications, where the herbicide is applied before weeds emerge from the soil, and post-emergent applications, where it is applied to visible weeds. acs.org
The highest level of herbicidal activity was observed in compounds featuring a specific combination of chemical groups: a substituted phenyl ring at the 3-position, a primary or secondary carboxamide at the 4-position, and a difluorochloromethyl group at the 5-position of the isoxazole ring. acs.org Further studies on other novel isoxazole derivatives, such as 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, also reported moderate to good herbicidal activities against model plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). mdpi.comnih.gov
Table 1: Herbicidal Activity of Select this compound Derivatives
| Compound Type | Application | Target Weeds | Activity Level |
|---|---|---|---|
| 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Pre- and Post-Emergent | Broadleaf and Narrowleaf | Significant at g/ha range acs.org |
This table is for illustrative purposes and summarizes findings from cited research.
Biochemical Investigations into Protoporphyrinogen (B1215707) Oxidase Inhibition and Porphyrin Physiology Disruption
The proposed mechanism of action for the herbicidal activity of many this compound derivatives involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). mdpi.com PPO is a key enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme. mdpi.com It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.gov
Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the chloroplast. Extrachloroplastic protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. mdpi.com These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. mdpi.com This mechanism results in the characteristic rapid "burning" effect, where plant tissues appear water-soaked and become necrotic within hours of application, especially in bright sunlight. mdpi.com While this mechanism is well-established for several classes of herbicides, the specific activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides is consistent with PPO inhibition. acs.orgmdpi.com
Agonistic Activity on G-Protein Coupled Receptors (e.g., TGR5 Receptor)
Derivatives of this compound have been identified as novel, potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a receptor activated by bile acids. nih.govacs.org A series of 3-aryl-4-isoxazolecarboxamides was discovered through high-throughput screening to act as small molecule agonists of the human TGR5. acs.org
TGR5 activation is known to promote the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in regulating insulin (B600854) secretion. nih.gov Optimization of the initial 3-aryl-4-isoxazolecarboxamide leads resulted in the identification of potent compounds that demonstrated enhanced GLP-1 secretion in vivo. acs.org This agonistic activity on the TGR5 receptor suggests that these this compound derivatives could be explored for their potential in metabolic regulation. nih.gov
Table 2: TGR5 Agonistic Activity of Exemplar this compound Derivatives
| Compound Class | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| 3-aryl-4-isoxazolecarboxamides | Human TGR5 | Potent Agonism | nih.govacs.org |
This table is for illustrative purposes and summarizes findings from cited research.
Evaluation of Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)
The antioxidant potential of this compound derivatives has been investigated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. The DPPH assay is a common in vitro method used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor.
Studies on fluorophenyl-isoxazole-carboxamide derivatives revealed potent antioxidant activity. mdpi.com In one study, two specific compounds (referred to as 2a and 2c) demonstrated significantly higher antioxidant potency than the standard control, Trolox. mdpi.com The 50% inhibition concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were notably low for these derivatives, indicating high efficacy. mdpi.com The structure-activity relationship analysis suggests that the presence of electron-donating groups on the molecule can enhance its ability to donate a hydrogen atom to a free radical, thereby contributing to its antioxidant effect.
Table 3: DPPH Radical Scavenging Activity of Select Fluorophenyl-isoxazole-carboxamide Derivatives
| Compound | IC50 Value (µg/ml) |
|---|---|
| Compound 2a | 0.45 ± 0.21 mdpi.com |
| Compound 2c | 0.47 ± 0.33 mdpi.com |
This table is for illustrative purposes and summarizes findings from cited research.
Structure Activity Relationship Sar Studies of 4 Isoxazolecarboxamide Derivatives
Impact of Substituent Variation on Specific Biological Activities
The biological profile of 4-isoxazolecarboxamide derivatives is highly sensitive to the nature and position of various substituents. The following subsections explore the impact of these modifications on the pharmacological properties of this class of compounds.
The substituent at the 3-position of the isoxazole (B147169) ring plays a crucial role in determining the pharmacological activity of this compound derivatives. A series of 3-aryl-4-isoxazolecarboxamides have been identified as potent agonists of the G-protein-coupled receptor TGR5, which is a promising target for the treatment of metabolic diseases. frontiersin.orgdundee.ac.uk Solution-phase synthesis has enabled the rapid exploration of SAR, leading to the discovery of potent TGR5 agonists. frontiersin.orgdundee.ac.uk
In the realm of anticancer research, 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov The nature of the aryl group at the 3-position significantly influences this activity. For instance, some derivatives have shown potent and promising anticancer activity against liver and cervical cancer cell lines. najah.edu The introduction of a phenyl group at this position has been a common strategy in the design of these anticancer agents. nih.govnajah.edu
Furthermore, 3-substituted isoxazole-4-carboxamide derivatives have been investigated for their anti-nociceptive potential. nih.gov Molecular docking studies have been employed to understand the interactions of these compounds with non-opioid receptors like COX-1 and COX-2. nih.gov The nature of the substituent at the 3-position is critical for achieving the desired analgesic activity.
The following table summarizes the impact of various 3-position substituents on the biological activity of this compound derivatives:
| 3-Position Substituent | Target/Activity | Key Findings |
| Aryl groups | TGR5 agonism | Potent agonistic activity, useful for metabolic disorders. frontiersin.orgdundee.ac.uk |
| Phenyl group | Anticancer | Significant antiproliferative effects against various cancer cell lines. nih.govnajah.edu |
| Various substituted aryl groups | Anti-nociceptive | Modulates activity at COX-1 and COX-2 receptors. nih.gov |
Modifications to the carboxamide nitrogen of 4-isoxazolecarboxamides have a profound impact on their biological activity. The substituents on the amide nitrogen can influence the compound's potency, selectivity, and pharmacokinetic properties.
In the development of TGR5 agonists, variations of the N-substituent of 3-aryl-4-isoxazolecarboxamides have been extensively explored. frontiersin.orgdundee.ac.uk These modifications are crucial for optimizing the interaction with the receptor and achieving high potency. frontiersin.orgdundee.ac.uk
For anticancer applications, a series of 5-methyl-3-phenyl-N-substituted-isoxazole-4-carboxamides have been synthesized and evaluated. nih.gov The nature of the substituent on the carboxamide nitrogen was found to be a key determinant of their antiproliferative activity against melanoma and other cancer cell lines. nih.gov For example, N-(4-chloro-2,5-dimethoxyphenyl) and N-(3-(trifluoromethyl)phenyl) substituents have been shown to be beneficial for anticancer activity. nih.gov
The following table highlights the influence of carboxamide nitrogen modifications on the biological profile of 4-isoxazolecarboxamides:
| Carboxamide Nitrogen Substituent | Target/Activity | Key Findings |
| Various aliphatic and aromatic groups | TGR5 agonism | Crucial for optimizing potency and receptor interaction. frontiersin.orgdundee.ac.uk |
| Substituted phenyl groups | Anticancer | Significantly influences antiproliferative activity against various cancer cell lines. nih.gov |
| Cyclohexyl and substituted phenyl groups | Anti-nociceptive | Affects analgesic potential and mechanism of action. nih.gov |
The substituent at the 5-position of the isoxazole ring also contributes significantly to the efficacy and selectivity of this compound derivatives. While a wide range of substituents have been explored, the introduction of haloalkyl groups has garnered particular attention.
In the context of TGR5 agonists, the presence of a small alkyl group, such as a methyl group, at the 5-position has been shown to be favorable for activity. nih.gov The optimization of this position is a key aspect of the SAR of this series of compounds. nih.gov
For anticancer agents, 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been extensively studied. nih.govnih.gov The methyl group at the 5-position appears to be a common structural feature in many of the active compounds. nih.govnih.gov The introduction of a trifluoromethyl group at this position has also been explored, as seen in compounds like 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, which is a known inhibitor of dihydroorotate (B8406146) dehydrogenase. pharmacompass.comsigmaaldrich.commatrixscientific.com
The following table summarizes the effects of substituents at the 5-position on the biological activity of 4-isoxazolecarboxamides:
| 5-Position Substituent | Target/Activity | Key Findings |
| Methyl group | TGR5 agonism | Favorable for potent agonistic activity. nih.gov |
| Methyl group | Anticancer | Common feature in many active antiproliferative compounds. nih.govnih.gov |
| Trifluoromethyl group | Dihydroorotate dehydrogenase inhibition | Leads to potent enzyme inhibition and immunosuppressive activity. pharmacompass.comsigmaaldrich.commatrixscientific.com |
Stereochemistry and enantiomeric purity are critical factors that can significantly influence the biological activity of chiral this compound derivatives. The differential interaction of enantiomers with their biological targets can lead to variations in potency, efficacy, and safety profiles.
While specific studies on the stereochemistry of 4-isoxazolecarboxamides are not extensively reported, research on related chiral isoxazole derivatives highlights the importance of this aspect. For instance, in the case of the natural product acivicin (B1666538) and its synthetic derivatives, stereochemistry plays a pivotal role in their antimalarial activity. researchgate.netnih.govmalariaworld.org The biological activity of these compounds is often attributed to a specific enantiomer, underscoring the need for stereoselective synthesis and chiral separation. researchgate.netnih.govmalariaworld.org
The chiral separation of isoxazole enantiomers is often achieved using techniques like chiral high-performance liquid chromatography (HPLC). mdpi.com The development of such methods is crucial for the evaluation of the biological activity of individual enantiomers and for ensuring the enantiomeric purity of drug candidates. mdpi.com For other classes of carboxamide-containing compounds, such as synthetic cannabinoid receptor agonists, the (S)-enantiomer has been shown to be significantly more potent than the (R)-enantiomer. frontiersin.orgnih.govdundee.ac.uk This highlights the general importance of stereochemistry in the design of biologically active carboxamides.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent and selective derivatives.
Several QSAR studies have been conducted on isoxazole derivatives to understand the structural requirements for their biological activities. nih.gov For example, 3D-QSAR models have been developed for isoxazole derivatives as farnesoid X receptor (FXR) agonists, providing insights into the key structural features that govern their activity. matrixscientific.com These models often use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of the molecules with their biological response. matrixscientific.com
QSAR models have also been employed to predict the inhibitory activity of 3,4-isoxazolediamides against Hsp90, a key target in cancer therapy. nih.gov These models have highlighted the importance of molecular size, shape, symmetry, and branching in determining the inhibitory potency of these compounds. nih.gov The predictive power of QSAR models is typically validated through internal and external validation methods to ensure their reliability. malariaworld.org
Conformational Analysis and Identification of Bioactive Conformations
The biological activity of a molecule is intimately linked to its three-dimensional structure, or conformation. Conformational analysis aims to identify the low-energy conformations of a molecule and to determine which of these is the "bioactive conformation" – the specific shape the molecule adopts when it binds to its biological target.
Molecular modeling and computational techniques are often used to perform conformational analysis of this compound derivatives. These studies can provide valuable insights into the spatial arrangement of the different parts of the molecule and how this affects its interaction with the target protein. For instance, in the development of TGR5 agonists, understanding the bioactive conformation of 3-aryl-4-isoxazolecarboxamides is crucial for designing more potent compounds. nih.gov
The identification of the bioactive conformation can be aided by experimental techniques such as X-ray crystallography and NMR spectroscopy, which can provide information about the structure of the molecule in the solid state and in solution, respectively. Molecular dynamics simulations can also be used to study the dynamic behavior of the molecule and its interaction with the target over time. nih.govnih.gov By combining computational and experimental approaches, researchers can build a comprehensive picture of the conformational requirements for biological activity and use this knowledge to guide the design of new and improved this compound derivatives.
Computational Chemistry and Molecular Modeling of 4 Isoxazolecarboxamide Derivatives
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mechanisms of 4-isoxazolecarboxamide derivatives with various biological macromolecules.
Molecular docking studies have been extensively applied to predict the binding modes and estimate the binding affinities of this compound derivatives against a range of biological targets.
AMPA Receptors: Derivatives of isoxazole-4-carboxamide have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Electrophysiological studies, complemented by molecular modeling, have shown that these compounds can significantly inhibit AMPA receptor activity. nih.govnih.gov For instance, specific derivatives demonstrated potent inhibitory effects on GluA2 and GluA2/3 receptor subtypes. nih.govhuji.ac.il The compound ISX-11 was found to be a particularly potent inhibitor, reducing GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. huji.ac.il Similarly, CIC-1 and CIC-2 showed strong suppression of AMPA receptor-mediated currents, with an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. nih.govresearchgate.net
| Compound | Target Receptor Subtype | Inhibitory Effect (IC50 or Fold Reduction) | Source |
|---|---|---|---|
| ISX-11 | GluA2 | 4.4 µM | huji.ac.il |
| ISX-11 | GluA2/3 | 4.62 µM | huji.ac.il |
| ISX-8 | GluA2 | 4.6 µM | huji.ac.il |
| ISX-8 | GluA2/3 | 4.79 µM | huji.ac.il |
| CIC-1 | GluA2 & GluA2/3 | 8-fold reduction | nih.govresearchgate.net |
| CIC-2 | GluA2 & GluA2/3 | 7.8-fold reduction | nih.govresearchgate.net |
COX Enzymes: Docking studies have been conducted to explore the interactions between isoxazole-carboxamide derivatives and cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.gov These studies help elucidate the structural basis for the compounds' inhibitory activity and selectivity. One study evaluated seventeen isoxazole-containing compounds and found that all showed moderate to potent activities against COX enzymes. nih.gov Compound A13 emerged as the most potent against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, indicating a significant selectivity for COX-2. nih.govresearchgate.net
| Compound | Target Enzyme | IC50 Value | Selectivity Ratio (COX-1/COX-2) | Source |
|---|---|---|---|---|
| A13 | COX-1 | 64 nM | 4.63 | nih.govresearchgate.net |
| COX-2 | 13 nM |
Bacterial/Fungal Proteins: The antimicrobial potential of these derivatives has also been investigated using molecular docking. nih.gov Studies have simulated the binding of these compounds to essential bacterial and fungal proteins. For example, compound A8, which exhibited activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, was shown through docking to have possible binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.govresearchgate.net Docking was also performed against the fungal enzyme cytochrome P450 14-α-sterol demethylase (Cyp51) from C. albicans. nih.gov
Tubulin: Certain isoxazole-based compounds have been investigated as tubulin-targeting agents for cancer therapy. researchgate.net Molecular docking studies indicated that a lead compound, 2j, preferentially binds to the taxane (B156437) site on tubulin. researchgate.netnih.govnih.gov This binding was further confirmed by MicroScale Thermophoresis, which showed a nanomolar dissociation constant (KD), indicating a strong binding affinity. researchgate.netnih.govnih.gov
A critical outcome of molecular docking is the identification of key amino acid residues that stabilize the ligand-protein complex and a detailed characterization of the binding pocket.
AMPA Receptors: For isoxazole-4-carboxamide derivatives, the 2,6-dichlorophenyl moiety, a common feature in the studied compounds, is thought to enhance binding primarily through hydrophobic interactions with residues within the AMPA receptor binding pocket, such as Phenylalanine 623 (PHE623). nih.gov
COX Enzymes: Docking of the potent inhibitor A13 into the COX-2 active site revealed that specific substitutions were key to its activity. nih.gov The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other phenyl ring appeared to push the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme. nih.govresearchgate.net This positioning within the active site is crucial for its high affinity and selectivity.
Bacterial/Fungal Proteins: For compound A8, docking studies predicted interactions with key proteins in pathogenic microbes. The specific residues involved in the binding with P. aeruginosa elastase and K. pneumonia carbapenemase were identified, providing a basis for its observed antibacterial activity. nih.govresearchgate.net
Tubulin: The docking of compound 2j into the taxane-binding site of tubulin showed that it forms conserved interactions, mimicking the binding of established taxane-site ligands. researchgate.netnih.gov The ability of these novel isoxazoles to engage with the same residues that bind paclitaxel (B517696) explains their mechanism of action as microtubule stabilizers.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and revealing conformational changes.
MD simulations have been employed to validate the docking poses of this compound derivatives and to ensure the stability of the predicted ligand-protein complexes. nih.govnih.gov For derivatives targeting COX enzymes and bacterial proteins, MD simulations were undertaken to study the change in the protein backbone's dynamicity and to confirm that the ligand remains stably bound within the active site. nih.govnih.govresearchgate.net These simulations provide stronger evidence for the proposed binding mode by showing that the key interactions identified in docking are maintained over a simulated time period.
MD simulations are also instrumental in understanding how the binding of a ligand may induce conformational changes in the target protein and how solvent molecules mediate these interactions. By simulating the system in an aqueous environment, researchers can observe the dynamic behavior of the protein and ligand, including subtle shifts in their conformations. This analysis helps to refine the understanding of the binding event, revealing, for example, how the flexibility of certain protein loops might accommodate the ligand or how water molecules might bridge interactions between the ligand and the receptor. Such detailed analyses are critical for a comprehensive understanding of the dynamic nature of the ligand-receptor recognition process.
Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches
Pharmacophore modeling is a powerful ligand-based drug design approach. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov
This model can then be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.govmdpi.com The goal is to identify novel molecules, potentially with different chemical scaffolds, that match the pharmacophore model and are therefore likely to be active against the target of interest. nih.gov For this compound derivatives, a pharmacophore model could be generated based on a set of known active compounds. This model would capture the key chemical features responsible for their activity against targets like COX-2 or AMPA receptors. Subsequently, this model could be used to virtually screen compound libraries to discover new and diverse isoxazole-containing structures or entirely different chemotypes with the potential for similar or improved biological activity. This approach accelerates the hit identification phase of drug discovery by efficiently filtering vast chemical spaces for promising candidates. mdpi.com
Quantum Chemical Calculations for Electronic and Mechanistic Understanding
Quantum chemical calculations have become an indispensable tool in modern medicinal chemistry for elucidating the electronic properties and reaction mechanisms of bioactive molecules. For this compound and its derivatives, these computational methods provide a microscopic understanding that guides the design of new therapeutic agents.
Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT is frequently employed to understand their stability, reactivity, and electronic properties, which are crucial for their biological activity.
DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are utilized to determine the optimized molecular geometry and the distribution of electron density. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
These calculations allow for the determination of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors include:
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For instance, studies on various isoxazole derivatives have used DFT to map the electrostatic potential (ESP), which reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for understanding non-covalent interactions with biological targets, such as enzymes or receptors. The analysis of FMOs and reactivity descriptors helps rationalize the outcomes of chemical reactions and predict the most likely sites for metabolic attack or interaction with a target protein.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.50 | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 4.31 | Propensity to accept electrons |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is crucial for the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound derivatives is a prime example of this application.
The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the most common approach for calculating NMR shielding tensors. From these tensors, the chemical shifts (δ) for nuclei like ¹H and ¹³C can be predicted. The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These theoretical predictions serve several purposes:
Structural Verification: Comparing the predicted NMR spectrum with the experimental one can confirm the proposed chemical structure of a synthesized derivative.
Stereochemical Assignment: The method can help distinguish between different isomers (e.g., regioisomers or stereoisomers) by predicting their distinct NMR spectra.
Understanding Substituent Effects: Calculations can systematically probe how different functional groups attached to the this compound core influence the chemical shifts of nearby nuclei, providing insights into electronic effects.
Studies have shown a strong linear correlation between experimentally measured and computationally predicted chemical shifts for a wide range of organic molecules, including heterocyclic systems. mdpi.com While absolute values may sometimes differ systematically, the trends and relative positions of the signals are often reproduced with high accuracy.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C=O (Amide) | 162.5 | 160.1 | -2.4 |
| Isoxazole C3 | 158.0 | 156.2 | -1.8 |
| Isoxazole C5 | 155.8 | 154.5 | -1.3 |
| Isoxazole C4 | 110.2 | 108.9 | -1.3 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Mechanistic Toxicity Prediction for Research Lead Optimization
In the process of drug discovery, early assessment of a compound's pharmacokinetic and safety profile is critical to avoid costly late-stage failures. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity risks, of this compound derivatives. These predictions are instrumental in prioritizing candidates for synthesis and guiding the optimization of lead compounds. stanford.edu
A variety of computational models, ranging from simple property calculators to complex machine learning algorithms, are used for these predictions. mdpi.com Web-based platforms and specialized software like SwissADME, pkCSM, and TOPKAT are commonly used to evaluate a suite of ADME-Tox parameters based solely on the chemical structure of a molecule. researchgate.netfrontiersin.org
Key ADME properties predicted in silico include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are assessed. Physicochemical properties such as lipophilicity (logP) and aqueous solubility (logS) are also calculated as they heavily influence absorption. japtronline.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the drug goes in the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to be inhibited by the compound, flagging potential drug-drug interactions.
Excretion: Total clearance and renal organic cation transporter (OCT2) substrate potential can be estimated.
For lead optimization, adherence to "drug-likeness" rules, such as Lipinski's Rule of Five, is often evaluated. frontiersin.org These rules use simple molecular descriptors (molecular weight, logP, hydrogen bond donors/acceptors) to assess whether a compound has physicochemical properties consistent with most orally available drugs.
Mechanistic toxicity prediction involves identifying potential structural alerts or fragments within the molecule that are associated with specific toxicities, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, or cardiotoxicity (hERG inhibition). nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built from large datasets of known toxic compounds, are employed to predict the likelihood of these adverse effects. nih.gov By identifying potential liabilities early, chemists can modify the structure of the this compound lead to mitigate these risks while retaining or improving its desired activity.
| Compound ID | MW (g/mol) | logP | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Ames Toxicity |
|---|---|---|---|---|---|---|
| Lead-01 | 315.3 | 2.8 | High | Yes | No | No |
| Lead-02 | 380.4 | 3.5 | High | Yes | Yes | No |
| Lead-03 | 450.5 | 4.9 | Low | No | No | No |
| Lead-04 | 330.2 | 2.5 | High | No | No | Yes |
Advanced Methodological Approaches and Future Research Trajectories
Development of Advanced Computational Models for Predictive Research and Rational Design
The rational design and predictive analysis of 4-isoxazolecarboxamide derivatives have been significantly accelerated by the implementation of advanced computational models. These in silico approaches allow for the elucidation of structure-activity relationships (SAR), prediction of biological activity, and the design of novel compounds with enhanced potency and selectivity. Key methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are pivotal in this endeavor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-dimensional QSAR (3D-QSAR) studies have been instrumental in understanding the structural requirements for the biological activity of isoxazole (B147169) derivatives. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of compounds with their 3D electronic and steric properties. nih.gov
A notable 3D-QSAR study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists yielded statistically significant CoMFA and CoMSIA models, demonstrating strong predictive capabilities. nih.gov The CoMFA model, which assesses steric and electrostatic fields, and the CoMSIA model, which further includes hydrophobic, hydrogen bond donor, and acceptor fields, provided crucial insights. For instance, the contour maps generated from these models indicated that hydrophobicity at the R2 group and an electronegative group at the R3 position were critical for agonistic activity. nih.gov
The statistical validation of these models underscores their robustness in predicting the activity of new compounds. The high correlation coefficients (r²) and predictive correlation coefficients (r²pred) confirm the reliability of the generated models. nih.gov
Table 1: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives
| Parameter | CoMFA Model | CoMSIA Model |
|---|---|---|
| Cross-validation coefficient (q²) | 0.664 | 0.706 |
| Non-cross-validation coefficient (r²) | 0.960 | 0.969 |
| Predicted correlation coefficient (r²pred) | 0.872 | 0.866 |
| Field Contribution | ||
| Steric | 42.1% | 12.3% |
| Electrostatic | 57.9% | 23.9% |
| Hydrophobic | - | 20.3% |
| H-bond Donor | - | 30.3% |
| H-bond Acceptor | - | 13.2% |
Data sourced from a 3D-QSAR study on isoxazole derivatives as FXR agonists. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This method has been widely applied to this compound derivatives to explore their interactions with various biological targets, including cyclooxygenase (COX) enzymes and the human capsaicin (B1668287) receptor. nih.gov
For example, docking studies of 3-substituted-isoxazole-4-carboxamide derivatives against COX-1 and COX-2 enzymes have revealed key binding interactions. nih.gov The binding energies calculated from these simulations help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov
Table 2: Molecular Docking Binding Energies of this compound Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative A3 | COX-1 (PDB: 3N8X) | -8.4 |
| Derivative A3 | COX-2 (PDB: 1PXX) | -9.7 |
| Derivative B2 | COX-1 (PDB: 3N8X) | -7.5 |
| Derivative B2 | COX-2 (PDB: 1PXX) | -8.9 |
| Derivative B2 | Human Capsaicin Receptor (PDB: 3J9J) | -8.7 |
Binding energies for selected 3-substituted-isoxazole-4-carboxamide derivatives. nih.gov
Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex and the dynamic changes that occur upon binding. nih.gov MD simulations provide a more detailed, time-dependent view of the interactions, confirming the stability of binding modes predicted by docking and revealing the conformational changes in both the ligand and the protein. nih.gov These simulations have been used to ensure the stability of isoxazole-carboxamide derivatives within the active sites of their target proteins. nih.gov
Rational Design Applications
The insights gained from these computational models are directly applied to the rational design of novel this compound derivatives. By understanding the favorable and unfavorable interactions from QSAR contour maps and docking studies, medicinal chemists can strategically modify the core scaffold to improve desired properties. For instance, the design of novel oxazole-isoxazole carboxamides as herbicide safeners was guided by molecular docking simulations, which suggested that the designed compounds could compete with the herbicide at the active site of acetolactate synthase. nih.gov This computational foresight allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery and development process.
Conclusion
Synthesis of Key Research Findings and Advancements in 4-Isoxazolecarboxamide Chemistry and Biology
Research into this compound has led to the development of robust synthetic methodologies, primarily centered around the coupling of a 4-isoxazolecarboxylic acid with a variety of amine-containing fragments. These synthetic strategies have proven to be highly adaptable, allowing for the creation of extensive libraries of derivatives with diverse substitutions. This structural diversity has been instrumental in elucidating the structure-activity relationships that govern the biological effects of these compounds.
A significant body of research has demonstrated the role of the this compound moiety as a potent pharmacophore. Derivatives have exhibited a wide range of biological activities, including promising anticancer, anti-inflammatory, and analgesic properties. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma, breast, and liver cancer. nih.govrsc.org The mechanism of action for some of these compounds has been linked to the inhibition of key enzymes such as cyclooxygenase (COX), which is implicated in inflammation and pain pathways. researchgate.netnih.gov Furthermore, studies have pointed towards the modulation of ion channels, like AMPA receptors, as another avenue through which these compounds exert their effects, particularly in the context of neurological conditions. researchgate.netnih.gov
The table below summarizes key research findings on the biological activities of select this compound derivatives.
| Derivative Class | Biological Activity | Key Findings |
| Phenyl-isoxazolecarboxamides | Anticancer | Demonstrated potent antiproliferative activity against melanoma and other cancer cell lines. nih.govrsc.org |
| Substituted 3-phenyl-isoxazole-4-carboxamides | Analgesic | Exhibited moderate analgesic potential through non-opioid receptor pathways. nih.govnih.gov |
| Chloro-fluorophenyl-isoxazole carboxamides | Anti-inflammatory | Showed COX inhibitory activity, with some derivatives exhibiting selectivity for COX-1 or COX-2. nih.govrsc.org |
| 4-Isoxazolyl-1,4-dihydropyridines | Calcium Channel Modulation | Displayed a unique structure-activity relationship for interaction with calcium channels. nih.gov |
Identification of Remaining Challenges and Significant Knowledge Gaps in the Field
Despite the promising advancements, several challenges and knowledge gaps remain in the field of this compound research. A primary challenge lies in the translation of promising in vitro results into in vivo efficacy and safety. Many of the reported studies are in the preclinical stage, and a comprehensive understanding of the pharmacokinetic and pharmacodynamic profiles of these compounds in living organisms is often lacking.
Furthermore, while the general mechanisms of action for some derivatives have been proposed, a deeper, more nuanced understanding of their molecular targets and signaling pathways is required. For many of the observed biological effects, the precise protein interactions and downstream cellular consequences are yet to be fully elucidated. This knowledge gap hinders the rational design of more potent and selective next-generation compounds.
Another area that warrants further investigation is the potential for off-target effects and toxicity. As with any biologically active molecule, a thorough assessment of the safety profile of this compound derivatives is crucial for their development as therapeutic agents. Long-term toxicity studies and a broader screening against a panel of biological targets are necessary to identify any potential liabilities.
Future Perspectives and Promising Avenues for Continued Academic Exploration and Discovery
The future of this compound research is bright, with numerous promising avenues for continued exploration. The development of more sophisticated synthetic methodologies, such as combinatorial chemistry and high-throughput screening, could accelerate the discovery of novel derivatives with enhanced biological activities. researchgate.net The application of computational modeling and machine learning algorithms could also aid in the prediction of biological activity and the rational design of new compounds with improved properties.
A key area for future research will be the in-depth investigation of the mechanisms of action of these compounds. The use of advanced techniques such as proteomics, genomics, and structural biology will be essential to identify the specific molecular targets and to understand the intricate cellular pathways that are modulated by this compound derivatives. This will not only provide a more complete understanding of their biological effects but also enable the development of more targeted and effective therapies.
Moreover, the exploration of new therapeutic applications for this compound derivatives is a promising area of research. Given their diverse biological activities, these compounds may have potential in the treatment of a wide range of diseases beyond cancer and inflammation, including neurodegenerative disorders, infectious diseases, and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Isoxazolecarboxamide derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves reacting 4-isoxazolecarboxylic acid with appropriate amines using coupling agents like oxalyl chloride and catalytic DMF. For example, 5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (Leflunomide) is synthesized via condensation of 5-methylisoxazole-4-carboxylic acid with 4-trifluoromethylaniline under reflux in anhydrous solvents . Key optimization parameters include stoichiometric ratios (1:1.2 for acid:amine), temperature control (60–80°C), and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Q. How can researchers analytically characterize this compound derivatives to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and carboxamide bond formation. For instance, the methyl group at C5 in Leflunomide appears as a singlet at δ 2.5 ppm in 1H NMR .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ions (e.g., [M+H]+ at m/z 271 for Leflunomide) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., dihydroorotate dehydrogenase [DHODH] for Leflunomide, IC50 = 2.5 μM) and cell viability assays (MTT or resazurin-based) using cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 μM) and controls (e.g., Teriflunomide as an active metabolite) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : Discrepancies often arise from substituent electronic effects or steric hindrance. For example, trifluoromethyl groups at the phenyl ring enhance DHODH inhibition, while bulkier groups reduce bioavailability . Systematic SAR studies should:
- Compare analogs with incremental substituent changes (e.g., -CF3 vs. -CH3).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
- Validate findings with in vitro/in vivo correlation (IVIVC) models .
Q. What strategies mitigate byproduct formation during this compound synthesis?
- Methodological Answer : Byproducts like imidazole or oxazole isomers form due to competing cyclization pathways. Mitigation includes:
- Temperature Control : Lower reaction temperatures (0–25°C) reduce unwanted cyclization .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .
- Real-Time Monitoring : TLC or in-situ IR spectroscopy to track reaction progress .
Q. How can researchers design this compound derivatives with improved metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides or heterocycles) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility and slow hepatic clearance .
- In Silico ADMET Prediction : Tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for better pharmacokinetics .
Q. What experimental approaches validate the mechanism of action (MOA) of this compound in autoimmune disease models?
- Methodological Answer :
- Gene Knockdown : siRNA-mediated DHODH silencing in T-cells to confirm target specificity .
- Metabolomic Profiling : LC-MS/MS to quantify pyrimidine depletion (e.g., uridine rescue assays) .
- In Vivo Models : Collagen-induced arthritis (CIA) in mice, monitoring joint inflammation via histopathology and serum cytokine levels (IL-6, TNF-α) .
Q. How should researchers address stability challenges in this compound storage and formulation?
- Methodological Answer :
- Storage Conditions : Refrigerate (2–8°C) in amber vials under nitrogen to prevent hydrolysis or photodegradation .
- Excipient Selection : Use lyophilized formulations with mannitol or trehalose to enhance shelf life .
- Forced Degradation Studies : Expose compounds to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
